
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Vue d'ensemble
Description
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16FNO3 and a molecular weight of 205.23 g/mol It is a pyrrolidine derivative, characterized by the presence of a fluorine atom and a hydroxyl group on the pyrrolidine ring, along with a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and fluorinating agents.
Fluorination: The pyrrolidine ring is fluorinated using a suitable fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Oxidation Reactions
The hydroxyl group at the 4-position undergoes oxidation under controlled conditions.
Reagent | Conditions | Product | Key Observations |
---|---|---|---|
KMnO₄ | Acidic (H₂SO₄), 0–5°C | (3S,4S)-3-fluoro-4-oxopyrrolidine-1-carboxylate | Selective oxidation without ring opening |
Dess-Martin periodinane | Dichloromethane, rt | Same ketone product | Higher selectivity, avoids over-oxidation |
Mechanism : The hydroxyl group is oxidized to a ketone via proton abstraction and hydride transfer. The fluorine atom’s electron-withdrawing effect stabilizes intermediates, preventing undesired side reactions.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution reactions.
Reagent | Conditions | Product | Application |
---|---|---|---|
Tosyl chloride | Pyridine, DCM, 0°C → rt | (3S,4S)-3-fluoro-4-tosyloxypyrrolidine-1-carboxylate | Activates hydroxyl for further substitution |
PCl₅ | Anhydrous THF, reflux | (3S,4S)-3-fluoro-4-chloropyrrolidine-1-carboxylate | Useful in cross-coupling reactions |
Key Insight : The bulky tert-butyl group sterically hinders reactions at the pyrrolidine nitrogen, directing selectivity to the hydroxyl group.
Elimination Reactions
Acid-catalyzed elimination generates alkenes.
Reagent | Conditions | Product | Yield |
---|---|---|---|
H₂SO₄ | Toluene, 80°C | (3S)-3-fluoro-1-(tert-butoxycarbonyl)pyrroline | 65–75% |
TsOH | Reflux in MeCN | Same alkene product | Improved regioselectivity |
Mechanism : Protonation of the hydroxyl group followed by β-elimination yields a conjugated alkene. The reaction is stereospecific, retaining chirality at the 3-position.
Protection/Deprotection Reactions
The hydroxyl group is protected to enable further functionalization.
Protecting Group | Reagent | Conditions | Deprotection Method |
---|---|---|---|
TMS ether | TMSCl, imidazole | DMF, rt | TBAF in THF |
Acetyl | Ac₂O, DMAP | CH₂Cl₂, 0°C → rt | NaOH/MeOH hydrolysis |
Applications : Protection strategies are critical in multi-step syntheses, such as drug candidate development.
Reduction Reactions
While the compound itself is not reduced, its derivatives (e.g., ketones) undergo reduction.
Substrate | Reagent | Product | Stereochemical Outcome |
---|---|---|---|
4-Ketone derivative | NaBH₄ | (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | Full retention of configuration |
Note : Reduction of the ketone regenerates the original hydroxyl group, demonstrating reversibility in synthetic pathways.
Biological Activity and Reactivity
The compound interacts with enzymes via hydrogen bonding (hydroxyl) and dipole interactions (fluorine). Studies suggest moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 12–18 μM) . Its high gastrointestinal absorption (88% in vitro) and blood-brain barrier permeability (LogBB = 0.45) highlight pharmacokinetic potential .
Stability and Storage
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Synthesis of Bioactive Molecules
- The compound serves as an intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that enhance biological activity or selectivity towards specific targets.
2. Antiviral and Antibacterial Agents
- Research indicates that derivatives of pyrrolidine compounds exhibit antiviral and antibacterial properties. The incorporation of fluorine into the pyrrolidine ring can enhance these activities due to increased lipophilicity and metabolic stability .
3. CNS Activity
- Pyrrolidine derivatives have been studied for their potential in treating central nervous system disorders. The (3S,4S) configuration may influence receptor binding affinities, making it a candidate for further investigation in neuropharmacology .
Organic Synthesis Applications
1. Chiral Building Blocks
- The compound acts as a chiral building block in asymmetric synthesis, allowing chemists to create enantiomerically pure compounds. This is crucial for developing pharmaceuticals where chirality can significantly affect efficacy and safety.
2. Catalysis
- It can be utilized in catalytic reactions, particularly in the formation of carbon-carbon bonds, which are fundamental in organic synthesis. Its unique structure may facilitate new reaction pathways or improve reaction yields .
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the use of (3S,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate as a precursor in synthesizing novel antiviral agents targeting RNA viruses. The modifications made to the pyrrolidine scaffold resulted in compounds with improved antiviral activity compared to existing treatments .
Case Study 2: CNS Drug Development
In another investigation, researchers explored the effects of various pyrrolidine derivatives on serotonin receptors. The (3S,4S) configuration was found to enhance binding affinity significantly, suggesting its potential for developing new antidepressants or anxiolytics .
Mécanisme D'action
The mechanism of action of (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors . The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-3-fluoro-4-hydroxy-1-pyrrolidinecarboxylic acid tert-butyl ester
- trans-N-Boc-4-Fluoro-3-hydroxypyrrolidine
Uniqueness
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups on the pyrrolidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Activité Biologique
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 1174020-51-9, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 205.23 g/mol
- Purity : Typically ≥97%
- Storage Conditions : Should be stored sealed in a dry environment at 2-8°C.
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. Its hydroxyl and fluorine substituents may play crucial roles in modulating enzyme activity and receptor interactions.
1. Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is significant in the context of neurodegenerative diseases like Alzheimer's disease. In vitro studies demonstrated that the compound can improve cell viability in astrocytes exposed to Aβ, suggesting a protective mechanism against oxidative stress and inflammation caused by neurotoxic agents.
Study | Model | Findings |
---|---|---|
Study A | In vitro astrocyte model | Improved cell viability against Aβ-induced toxicity by approximately 20% |
Study B | In vivo rat model | Moderate reduction in TNF-α levels when treated with the compound alongside Aβ |
2. Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in neurodegenerative processes:
- β-secretase Inhibition : The compound acts as an inhibitor of β-secretase, which is crucial in the formation of amyloid plaques.
- Acetylcholinesterase Inhibition : It also inhibits acetylcholinesterase, potentially enhancing cholinergic transmission in the brain.
These properties are particularly relevant for developing treatments for Alzheimer's disease, where both amyloid plaque formation and cholinergic dysfunction are prominent features.
3. Cytokine Modulation
In addition to its direct neuroprotective effects, this compound modulates inflammatory responses. It has been observed to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ.
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that treatment with this compound significantly increased cell viability in astrocytes challenged with Aβ peptides.
- The compound showed a notable reduction in oxidative stress markers such as malondialdehyde (MDA) in treated cells compared to controls.
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced cognitive decline associated with scopolamine-induced memory impairment, indicating potential therapeutic applications in memory-related disorders.
- Further investigations revealed that while there was an increase in overall health markers in treated groups, statistical significance was variable depending on dosage and timing of administration.
Propriétés
IUPAC Name |
tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBDFQPHEPDHQW-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869481-93-6 | |
Record name | trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.